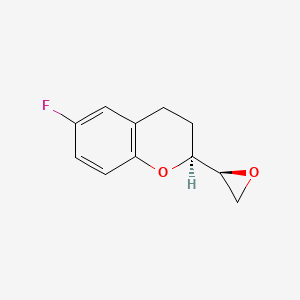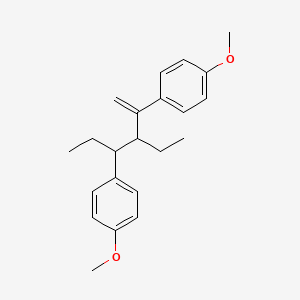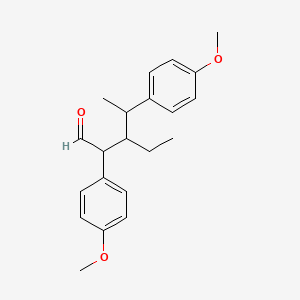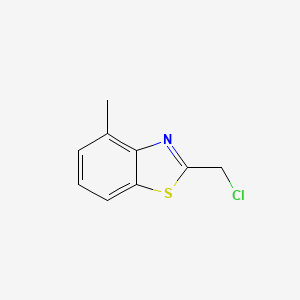
Cyromazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyromazine-d4 is a stable isotope labelled compound . It is a derivative of the insecticide cyromazine, where the cyclopropyl protons are replaced by deuterium . It is used as a reference standard for analytical testing within the food and beverage sector .
Synthesis Analysis
Cyromazine can be synthesized by the reaction of melamine and ammonia at room temperature . The process involves the use of sodium hydroxide at 70-85°C with a pH of 9.5 for 6 hours . After the reaction, cyromazine is obtained with a yield of 96.37% .
Molecular Structure Analysis
The molecular formula of Cyromazine-d4 is C6 2H4 H6 N6 . It is a cyclopropyl derivative of melamine . The structure of Cyromazine-d4 is similar to that of Cyromazine, with the difference being the replacement of cyclopropyl protons with deuterium .
Chemical Reactions Analysis
Cyromazine can be degraded by certain bacteria, such as Acinetobacter sp. ZX01 . This bacterium utilizes cyromazine as the sole carbon source for its growth, hydrolyzing cyromazine to melamine . The strain ZX01 can degrade most of the cyromazine in 60 hours .
Physical And Chemical Properties Analysis
Cyromazine is a fine white powder at room temperature . Its melting point is 223.96°C and it decomposes at 300-400°C . The relative density of cyromazine is about 1.334 and its vapour pressure is 4.48x10-7 Pa at 25°C .
Scientific Research Applications
Control of Musca Domestica
Cyromazine is a triazine insect growth regulator insecticide that is recommended for control of Musca domestica worldwide . It is highly effective in causing mortality of M. domestica . The lethal and sublethal effects of Cyromazine on several biological traits and population parameters of M. domestica have been studied .
Effects on Reproduction
Cyromazine has been found to affect the reproduction of insects. It decreases the number of germ cells in the female adult ovary . This can be a significant factor in controlling the population of harmful insects.
Control of Drosophila Suzukii
Drosophila suzukii is an invasive species that causes great damages to many stone and small fruits . Cyromazine has been evaluated for its efficacy against this pest . When adult flies fed on a diet treated with Cyromazine, no adult offspring developed .
Insect Growth Regulation
Cyromazine is an insect growth regulator. It interferes with the molting process in insect pests . This makes it a valuable tool in managing pest populations.
Use in Animal Manure for Fly Control
Cyromazine is a widely used insecticide in animal manure for fly control . This helps in maintaining hygiene and preventing the spread of diseases.
Control of Severe Infestations
The study of the effects of Cyromazine on the biology of M. domestica could help suppress its population in cases of severe infestations .
Mechanism of Action
Safety and Hazards
Cyromazine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of Cyromazine . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling Cyromazine .
properties
IUPAC Name |
2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747405 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219804-19-9 |
Source


|
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[2.2.1]heptane-2,1-cyclopropan]-6-one, oxime (9CI)](/img/no-structure.png)
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)


![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)